3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone biological activity
3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone biological activity
An In-Depth Technical Guide to the Biological Activity of 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
Authored by: Gemini, Senior Application Scientist
Abstract
The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for the broad spectrum of biological activities its derivatives possess.[1][2][3] Modifications at the 2nd and 3rd positions of the quinazolinone ring are particularly influential in defining the pharmacological profile of these compounds.[4][5][6] This technical guide focuses on a specific derivative, 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone, a member of the 3-aryl-2-thioxo-quinazolinone class. We will synthesize current research to provide an in-depth analysis of its synthesis, multifaceted biological activities—including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties—and the underlying mechanisms of action. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.
Introduction: The Quinazolinone Core in Drug Discovery
Quinazolinone and its derivatives are heterocyclic compounds that have garnered significant attention from the scientific community due to their diverse pharmacological applications.[1][7] This scaffold is present in numerous natural products and has been successfully incorporated into FDA-approved drugs for anti-tumor therapies, among other uses.[1] The biological versatility of quinazolinones stems from their ability to interact with a wide array of biological targets. Activities reported for this class of compounds include anticancer, antimicrobial, anti-inflammatory, anticonvulsant, analgesic, antiviral, and antihypertensive effects.[1][2][6][7][8]
The thioxo-quinazolinone derivatives, specifically those with substitutions at the N-3 position, represent a promising subclass. The presence of a sulfur atom at the C-2 position (a thioxo group) and an aryl substituent at the N-3 position can significantly modulate the compound's biological profile. This guide delves into the specific attributes of the 3-(4-ethoxyphenyl) derivative, exploring how its unique structural features dictate its therapeutic potential.
Synthesis Pathway
The synthesis of 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones is a well-established process in organic chemistry. A common and effective method involves the reaction of an appropriate anthranilic acid derivative with a corresponding aryl isothiocyanate. For the title compound, this would involve reacting anthranilic acid with 4-ethoxyphenyl isothiocyanate.
A related synthetic route starts from 4-methoxyaniline (a similar aniline derivative), which is treated with carbon disulfide and sodium hydroxide, followed by dimethyl sulfate to form a carbamodithioate intermediate.[9] This intermediate then reacts with methyl anthranilate, and subsequent hydrolysis yields the final 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.[9]
Caption: General synthesis of 3-aryl-2-thioxo-quinazolinones.
Experimental Protocol: General Synthesis
-
Step 1: Reactant Mixture: A mixture of equimolar amounts of anthranilic acid and 4-ethoxyphenyl isothiocyanate is prepared in a suitable solvent, such as glacial acetic acid.[10]
-
Step 2: Reflux: The reaction mixture is heated under reflux for several hours (typically 8-10 hours) to facilitate the formation of the thioureidobenzoic acid intermediate.[10]
-
Step 3: Cyclization & Precipitation: Upon cooling, the intermediate cyclizes. The reaction mixture is often poured into ice-cold water to precipitate the solid product.
-
Step 4: Purification: The crude product is collected by filtration, washed thoroughly with water to remove any unreacted starting materials and solvent, and then dried.
-
Step 5: Recrystallization: The pure 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is obtained by recrystallization from an appropriate solvent, such as ethanol.
Biological Activities and Mechanisms of Action
The 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone scaffold has been investigated for a variety of biological activities, leveraging the known pharmacological potential of the broader quinazolinone class.
Anticancer Activity
Quinazolinone derivatives are well-recognized for their potent anticancer properties, acting through various mechanisms.[1][11] Several thioxoquinazolin-4(3H)-one derivatives have demonstrated significant cytotoxicity against multiple cancer cell lines, including HepG2 (liver), MCF-7 (breast), and HCT-116 (colon).[8]
Mechanism of Action:
-
Enzyme Inhibition: A primary mechanism for the anticancer effect of quinazolines is the inhibition of crucial enzymes involved in cancer progression, such as epidermal growth factor receptor (EGFR) tyrosine kinase.[8] Molecular docking studies on similar thioxoquinazolines have shown favorable binding properties with cyclin-dependent kinase 2 (CDK2), an enzyme critical for cell cycle regulation.[8]
-
Induction of Apoptosis: Many quinazolinone derivatives exert their cytotoxic effects by inducing programmed cell death, or apoptosis.[2][11] Studies on related 3-aryl-2-thioxo-quinazolinones have shown they can trigger apoptosis by modulating regulators like Bax and Bcl-2, activating initiator caspases (caspase-8 and -9) and executioner caspase-3, and causing cell cycle arrest.[10]
-
Tubulin Polymerization Inhibition: Some quinazolinone derivatives have been shown to inhibit tubulin polymerization, a process essential for mitotic spindle formation during cell division.[12][13] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12][13]
Caption: Apoptosis induction pathway by quinazolinone derivatives.
Quantitative Data Summary: Cytotoxicity of Related Thioxoquinazolinones
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Thioxoquinazolines | HepG2, MCF-7 | Potent, sometimes stronger than Vinblastine | [8] |
| 3-Aryl-2-thioxo-quinazolinones | LoVo, HCT-116 | 294.32 - 383.5 | [10] |
| 2-Thioxoquinazolin-4-one | HeLa, MDA-MB231 | 1.85 - 2.81 (for potent derivatives) |[14] |
Antimicrobial Activity
The quinazolinone scaffold is a promising framework for developing new antimicrobial agents, a critical need given the rise of multidrug-resistant organisms.[5]
Spectrum of Activity:
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Antibacterial: 2,3-disubstituted 4(3H)-quinazolinones have shown mild to high antibacterial effects, particularly against Gram-negative bacteria like E. coli.[4][15]
-
Antifungal: Many newly synthesized quinazolinone derivatives possess significant antifungal properties, making them valuable candidates for further development.[4]
Mechanism of Action: The antimicrobial action of quinazolinones is often attributed to their structural similarity to quinolones.[6] A primary proposed mechanism is the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication, thereby halting bacterial proliferation.[4]
Structure-Activity Relationship (SAR): SAR studies reveal that for optimal antimicrobial activity:
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Substitutions at positions 2 and 3 of the quinazoline ring are critical.[4][6]
-
The presence of nitrogen-containing substituents at position 2 appears to be beneficial for antimicrobial effects.[4]
Anti-inflammatory and Antioxidant Activity
Chronic inflammation and oxidative stress are implicated in numerous diseases, including cancer.[10][16]
Mechanism of Action:
-
COX Inhibition: Certain quinazolinone derivatives function as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation and pain.[16][17]
-
Antioxidant Effects: Several 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones have demonstrated potent antioxidant activity by efficiently scavenging free radicals like DPPH. Some derivatives have shown greater potency than the standard antioxidant Butylated hydroxytoluene (BHT).[10][16]
-
Myeloperoxidase (MPO) Inhibition: Thioxo-dihydroquinazolin-one derivatives have been identified as novel inhibitors of myeloperoxidase (MPO), an enzyme involved in inflammatory processes.[18]
Anticonvulsant Activity
The quinazolin-4(3H)-one core is present in compounds with known central nervous system (CNS) depressant and anticonvulsant activities, such as the historical sedative-hypnotic methaqualone.[19][20]
Mechanism of Action: The anticonvulsant effect is often linked to the modulation of GABA-A receptors, the primary inhibitory neurotransmitter system in the brain.[19][21] However, a persistent challenge with this class of compounds is separating the anticonvulsant effects from neurotoxicity or sedative side effects.[20] A study evaluating a series of thioxoquinazolin-4(3H)-one derivatives found they did not exhibit any anticonvulsant activity, highlighting that this property is highly dependent on the specific substitution pattern.[8]
Key Experimental Workflows
Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol is used to assess the effect of a compound on cancer cell proliferation.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone) and incubated for a set period (e.g., 24-48 hours).[14]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductase enzymes convert the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
Caption: Workflow for an in vitro MTT cytotoxicity assay.
Conclusion and Future Outlook
3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone belongs to a class of heterocyclic compounds with immense therapeutic potential. The available literature on structurally similar molecules strongly suggests a profile characterized by significant anticancer, antimicrobial, and anti-inflammatory activities. The 2-thioxo and 3-aryl substitutions are key determinants of this biological versatility.
Future research should focus on elucidating the precise mechanisms of action for this specific derivative. Investigating its inhibitory profile against a broader panel of kinases, its specific effects on different phases of the cell cycle in various cancer lines, and its efficacy in in vivo models are critical next steps. Further structural modifications, guided by computational docking and SAR studies, could lead to the development of even more potent and selective therapeutic agents for treating cancer, infectious diseases, and inflammatory conditions.
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